molecular formula C17H18N2O4 B8582374 ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate

ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate

Cat. No. B8582374
M. Wt: 314.34 g/mol
InChI Key: VMWGMUQWKLSYDV-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

To a suspension of ethyl (2Z)-3-{4-[(phenylmethyl)oxy]-3-[(3-pyridinylamino)carbonyl]phenyl}-2-propenoate (may be prepared as described in Example 68; 160 mg, 0.40 mmol) in methanol (10 ml) was added Pd/C (20 mg). The mixture was put under a hydrogen atmosphere for 5 hours. The catalyst was removed by filtration through Celite and the solvent removed in vacuo to yield the title compound as a pale yellow solid. 119 mg.
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9]2[CH:14]=[CH:13][C:12](/[CH:15]=[CH:16]\[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][C:10]=2[C:22]([NH:24][C:25]2[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=2)=[O:23])C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][C:10]=1[C:22]([NH:24][C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1)=[O:23]

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1)\C=C/C(=O)OCC)C(=O)NC=1C=NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CCC(=O)OCC)C(=O)NC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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